molecular formula C15H18N2O4 B12314458 4-(3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propoxy)benzaldehyde

4-(3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propoxy)benzaldehyde

Cat. No.: B12314458
M. Wt: 290.31 g/mol
InChI Key: JMQJYYVEEYVHDB-UHFFFAOYSA-N
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Description

4-(3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propoxy)benzaldehyde is a complex organic compound featuring an imidazolidinone ring, a benzaldehyde moiety, and a propoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propoxy)benzaldehyde typically involves the following steps:

    Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting 4,4-dimethyl-2,5-dioxoimidazolidine with appropriate reagents under controlled conditions.

    Attachment of the Propoxy Linker: The imidazolidinone intermediate is then reacted with 3-chloropropanol to introduce the propoxy linker.

    Formation of the Benzaldehyde Moiety: Finally, the propoxy-linked imidazolidinone is reacted with 4-formylbenzoic acid to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions.

Types of Reactions:

    Oxidation: The aldehyde group in the benzaldehyde moiety can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.

    Substitution: The propoxy linker can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: 4-(3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propoxy)benzoic acid.

    Reduction: 4-(3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propoxy)benzaldehyde involves its interaction with specific molecular targets. The imidazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzaldehyde moiety can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their function.

Comparison with Similar Compounds

  • 3-((4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl)benzonitrile
  • 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile
  • 2-((3-Methyl-1-piperidinyl)methyl)benzonitrile

Comparison: 4-(3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propoxy)benzaldehyde is unique due to its specific combination of the imidazolidinone ring, propoxy linker, and benzaldehyde moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

4-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propoxy]benzaldehyde

InChI

InChI=1S/C15H18N2O4/c1-15(2)13(19)17(14(20)16-15)8-3-9-21-12-6-4-11(10-18)5-7-12/h4-7,10H,3,8-9H2,1-2H3,(H,16,20)

InChI Key

JMQJYYVEEYVHDB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CCCOC2=CC=C(C=C2)C=O)C

Origin of Product

United States

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